

Synonyms and alternative names for 2-(Methylsulfinyl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylsulfinyl)phenol

Cat. No.: B086891

[Get Quote](#)

An In-Depth Technical Guide to 2-(Methylsulfinyl)phenol

This technical guide provides a comprehensive overview of **2-(Methylsulfinyl)phenol**, a sulfur-containing phenolic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document covers the nomenclature, chemical properties, a representative synthesis protocol, and the potential, though largely uncharacterized, biological activities and signaling pathway involvement of this compound.

Nomenclature and Chemical Identity

2-(Methylsulfinyl)phenol is an aromatic organic compound. For clarity and comprehensive database searching, a compilation of its synonyms and alternative names is provided below.

Table 1: Synonyms and Alternative Names for **2-(Methylsulfinyl)phenol**

Name Type	Name
Systematic Name	2-(Methylsulfinyl)phenol
IUPAC Name	2-(Methylsulfinyl)phenol
CAS Registry Number	1074-02-8
Common Synonyms	Methyl(2-hydroxyphenyl) sulfoxide
2-(Methylsulfinyl)phenol	
2-(METHYLSULFINYL)BENZENOL	
2-Hydroxyphenyl methyl sulfoxide	
Phenol, 2-(methylsulfinyl)-	
2-Hydroxyphenyl methyl sulphoxide	
2-Hydroxyphenylmethylsulphoxide	
methylsulfinyl phenol	

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Methylsulfinyl)phenol** is presented in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

Table 2: Physicochemical Data for **2-(Methylsulfinyl)phenol**

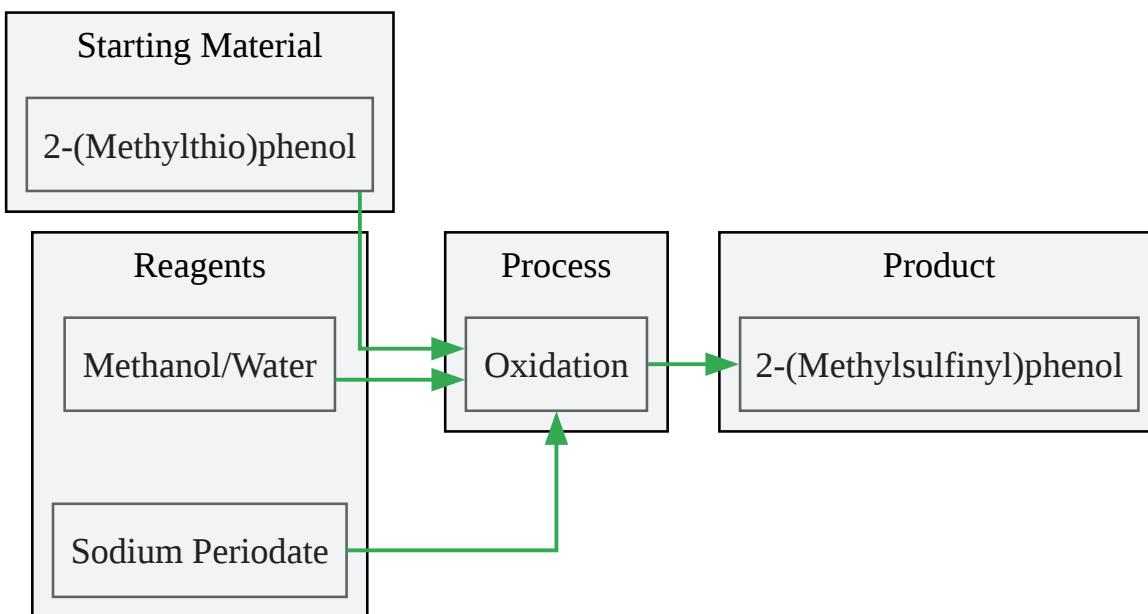
Property	Value	Source
Molecular Formula	C ₇ H ₈ O ₂ S	ChemScene[1]
Molecular Weight	156.20 g/mol	ChemScene[1]
Appearance	White to off-white solid	-
Melting Point	118-122 °C	-
Topological Polar Surface Area (TPSA)	37.3 Å ²	ChemScene[1]
logP	1.1296	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Rotatable Bonds	1	ChemScene[1]

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **2-(Methylsulfinyl)phenol** is not readily available in the reviewed literature, a general and widely applicable method involves the selective oxidation of the corresponding thioether, 2-(Methylthio)phenol. The following protocol is a representative example of how this transformation can be achieved.

Experimental Protocol: Oxidation of 2-(Methylthio)phenol

This protocol outlines the selective oxidation of a methylthio group to a methylsulfinyl group using a mild oxidizing agent such as sodium periodate.


Materials:

- 2-(Methylthio)phenol
- Sodium periodate (NaIO₄)
- Methanol

- Water
- Dichloromethane (or other suitable organic solvent)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Filtration apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: In a round-bottom flask, dissolve 2-(Methylthio)phenol (1 equivalent) in methanol.
- Addition of Oxidant: While stirring at room temperature, add a solution of sodium periodate (1.1 equivalents) in water to the methanolic solution of the starting material.
- Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, filter the mixture to remove any precipitated inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane.
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **2-(Methylsulfinyl)phenol**.
- Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(Methylsulfinyl)phenol**.

Biological Activity and Potential Applications

Specific studies on the biological activity of **2-(Methylsulfinyl)phenol** are limited in the current scientific literature. However, as a phenolic compound, it belongs to a class of molecules known for a wide range of biological effects. The presence of both a hydroxyl group on the aromatic ring and a sulfoxide moiety suggests that it may possess interesting pharmacological properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The resulting phenoxy radical is stabilized by resonance. The antioxidant capacity of sulfur-containing phenolic compounds can be influenced by the nature of the sulfur-containing substituent.

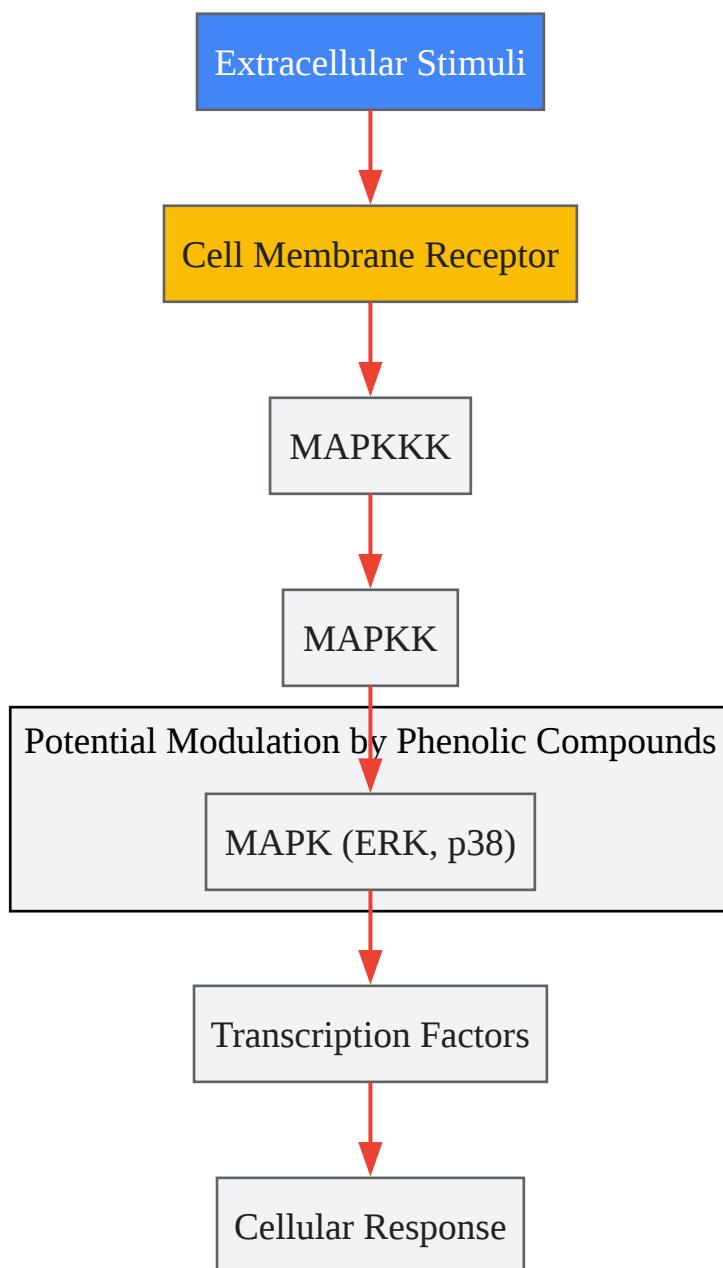
Table 3: Potential In Vitro Assays for Antioxidant Activity

Assay	Principle
DPPH Radical Scavenging Assay	Measures the ability of the compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
ABTS Radical Cation Decolorization Assay	Evaluates the capacity of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Oxygen Radical Absorbance Capacity (ORAC) Assay	Measures the inhibition of peroxy radical-induced oxidation.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects by modulating various inflammatory pathways. This can include the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. Sulfur-containing phenols have also been investigated for their anti-inflammatory potential.

Cytotoxic Activity

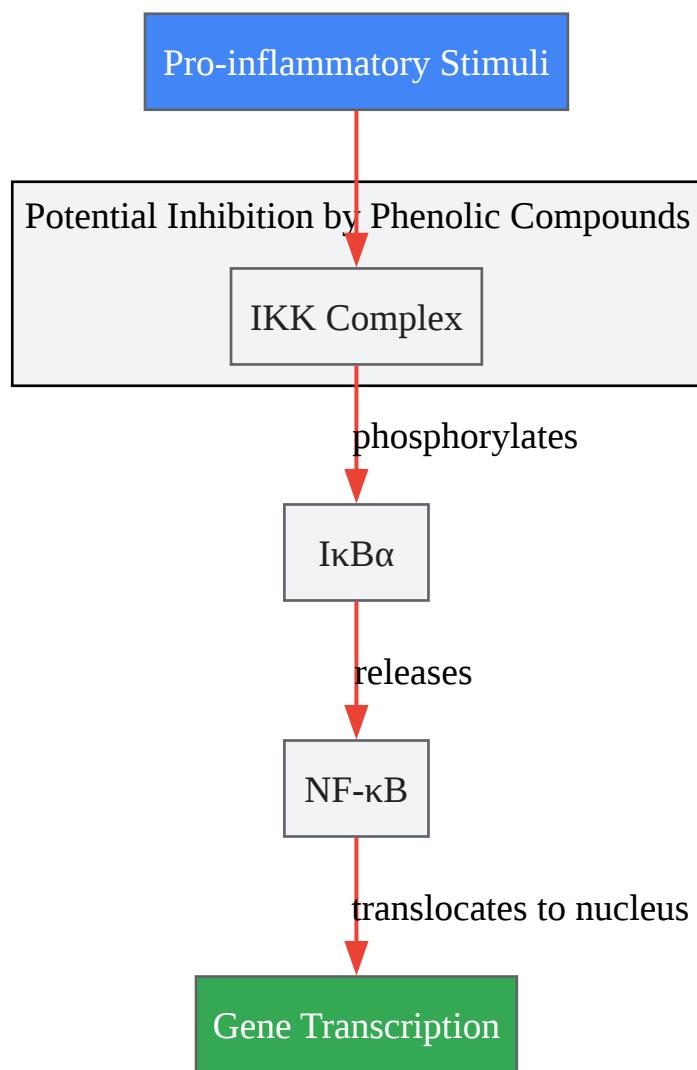

The cytotoxic effects of phenolic compounds against various cancer cell lines have been extensively studied. The mechanisms of action can vary and may involve the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth and metastasis. The specific cytotoxic profile of **2-(Methylsulfinyl)phenol** has yet to be determined.

Potential Involvement in Cellular Signaling Pathways

While no specific signaling pathways have been elucidated for **2-(Methylsulfinyl)phenol**, the broader class of phenolic compounds is known to interact with and modulate a variety of intracellular signaling cascades. These interactions are often central to their observed biological effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Phenolic compounds have been shown to modulate the MAPK signaling pathway, which is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The extracellular signal-regulated kinase (ERK) and p38 MAPK pathways are common targets.



[Click to download full resolution via product page](#)

Caption: General MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Many anti-inflammatory phenolic compounds exert their effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

[Click to download full resolution via product page](#)

Caption: Simplified NF-κB signaling pathway.

Future Directions

The biological activities and therapeutic potential of **2-(Methylsulfinyl)phenol** remain largely unexplored. Future research should focus on its systematic evaluation in a battery of in vitro and in vivo assays to determine its antioxidant, anti-inflammatory, and cytotoxic properties.

Elucidating its mechanism of action and identifying its specific molecular targets and signaling pathway interactions will be crucial for any potential drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Synonyms and alternative names for 2-(Methylsulfinyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086891#synonyms-and-alternative-names-for-2-methylsulfinyl-phenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

